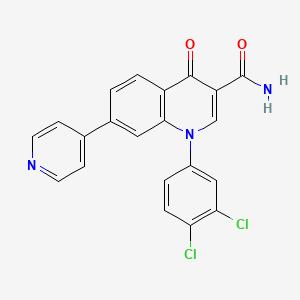
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is a chemical compound known for its unique structure and versatile applications. It is a derivative of gamma-butyrolactone, featuring a methacryloyloxy group and two methyl groups attached to the gamma position. This compound is of significant interest in various fields, including polymer chemistry, materials science, and pharmaceuticals, due to its reactivity and potential for forming complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 4,4-dimethyl-gamma-butyrolactone with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-molecular-weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Addition Reactions: It can participate in Michael addition reactions due to the presence of the methacryloyloxy group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Addition Reactions: Nucleophiles such as amines or thiols can be used.
Major Products
Polymerization: Polymers with varying degrees of cross-linking and molecular weights.
Hydrolysis: Methacrylic acid and 4,4-dimethyl-gamma-butyrolactone.
Addition Reactions: Adducts formed by the addition of nucleophiles to the methacryloyloxy group.
Applications De Recherche Scientifique
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.
Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is primarily related to its reactivity and ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo radical polymerization, leading to the formation of polymers. Additionally, the compound can interact with nucleophiles, resulting in the formation of various adducts. These interactions are crucial for its applications in polymer chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Butyrolactone: A precursor to 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate, used in various chemical syntheses.
Methacrylic Acid: Another precursor, commonly used in the production of polymers and resins.
4,4-Dimethyl-gamma-butyrolactone: A structural analog with similar reactivity but lacking the methacryloyloxy group.
Uniqueness
This compound is unique due to the presence of both the methacryloyloxy group and the gamma-butyrolactone structure. This combination imparts distinct reactivity and versatility, making it valuable in various applications, particularly in the synthesis of advanced materials and specialty polymers.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(5,5-dimethyl-2-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-6(2)8(11)13-7-5-10(3,4)14-9(7)12/h7H,1,5H2,2-4H3 |
Clé InChI |
DERMXPUOFQXMKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1CC(OC1=O)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine](/img/structure/B8397970.png)


![4-[2-Methoxy-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B8397985.png)

